molecular formula C8H7BrFNO3 B1415573 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene CAS No. 1807169-79-4

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B1415573
CAS No.: 1807169-79-4
M. Wt: 264.05 g/mol
InChI Key: ZDHAELUXWMDXBJ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like chlorinating agents, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHAELUXWMDXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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